Spiro[5.5]undeca-1,8-dien-3-one
Description
Spiro[5.5]undeca-1,8-dien-3-one is a bicyclic organic compound characterized by two fused six-membered rings sharing a central sp³-hybridized carbon atom (spiro center). The molecule features a ketone group at position 3 and methyl substituents at positions 1, 5, 5, and 9, with the (R)- and (S)-enantiomers identified via chiral separation techniques . Its molecular formula is C₁₅H₂₂O (molecular weight: 218.33 g/mol), and it is commercially available with CAS numbers 61661-46-9 (S-isomer) and 61661-47-0 (R-isomer) . The compound’s stereochemistry and helical conformation contribute to its optical activity, making it a subject of interest in chiral materials and pharmaceutical research .
Properties
CAS No. |
30834-47-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[5.5]undeca-4,9-dien-3-one |
InChI |
InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-2,4,8H,3,5-7,9H2 |
InChI Key |
WFZMDPXIOJHKJV-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC(=O)C=C2)CC=C1 |
Canonical SMILES |
C1CC2(CCC(=O)C=C2)CC=C1 |
Other CAS No. |
30834-47-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between Spiro[5.5]undeca-1,8-dien-3-one and structurally related spiro compounds:
Key Observations:
- Functional Groups: The ketone in this compound enhances hydrogen-bonding capacity, critical for its COX-2 inhibitory activity, whereas oxygen-rich analogs (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) lack bioactivity but exhibit high polarity .
- Chirality: Unlike non-chiral spiro dienes (e.g., Spiro[5.5]undeca-1,8-diene), this compound’s enantiomers display distinct optical properties due to conformational equilibria between axial (ax) and equatorial (eq) conformers .
- Synthesis: Commercial synthesis routes (e.g., acid-catalyzed cyclization) contrast with natural extraction methods for α-Chamigrene or stepwise condensation for tetraoxa derivatives .
Physicochemical Properties
Notable Differences:
- The ketone derivative’s lipophilicity contrasts with the hydrophilic nature of tetraoxa analogs, influencing their pharmacokinetic profiles.
- α-Chamigrene, a natural terpene, lacks functional groups like ketones, reducing its reactivity compared to this compound .
Stereochemical Considerations
This compound’s chirality arises from its spiro center and substituent arrangement. Theoretical calculations (TD-DFT) and experimental CD spectra confirm that its optical activity stems from a combination of spiro chirality and substituent stereogenicity, unlike simpler spiro compounds (e.g., Spiro[5.5]undeca-1,8-diene), which lack such complexity .
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